Propranolol β-D-Glucuronide (sodium salt)
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Overview
Description
Propranolol β-D-glucuronide is a major metabolite of propranolol. The clearance of propranolol through glucuronidation is higher in men than women by approximately 50%. Propranolol β-D-glucuronide has been detected in environmental water samples. Propranolol is a β-adrenergic antagonist, and the active enantiomer, (S)-(-)-propranolol, has log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively.
Scientific Research Applications
1. Effects on Sodium Channels
Propranolol, a β-adrenergic receptor antagonist, has been shown to block cardiac and neuronal voltage-gated sodium channels. This effect is notable at plasma concentrations higher than those needed for β-adrenergic receptor inhibition. Propranolol's actions on sodium channels, both in cardiac (NaV1.5) and brain (NaV1.1, NaV1.2, NaV1.3) contexts, were explored using whole-cell patch-clamp recording, revealing similarities to local anesthetics like lidocaine. This property might explain some of propranolol's therapeutic effects in cardiac arrhythmias and its central nervous system side effects (Wang et al., 2010).
2. Stereoselectivity in Glucuronidation
Research on the glucuronidation of propranolol by human UDP-Glucuronosyltransferases (UGTs) showed reverse stereoselectivity between UGT1A9 and UGT1A10. UGT1A9 favored S-propranolol, whereas UGT1A10 preferred R-propranolol. This differential stereoselectivity in glucuronidation may influence propranolol's metabolism and disposition in different body tissues (Sten et al., 2006).
3. Synthesis and Separation of Glucuronides
The synthesis and chromatographic separation of diastereomeric propranolol O-beta-D-glucuronides, major metabolites of propranolol, were achieved. This study provided insights into the metabolism and potential pharmacological activities of these glucuronides (Oatis et al., 1983).
4. Transdermal Drug Delivery System
A study focused on formulating a transdermal system for propranolol using carboxymethylcellulose-sodium (CMC-Na) to bypass the significant first-pass metabolism associated with oral administration. This approach aimed at improving propranolol's bioavailability, indicating an alternative administration route (Krishna & Pandit, 1996).
5. Insights into Cardiac and Brain Sodium Channel Modulation
Further research into the modulation of cardiac and brain sodium channels by beta-blockers, including propranolol, revealed their direct interactions with these channels. The study enhanced the understanding of beta blockers' effects beyond their primary action as adrenoceptor antagonists, particularly for propranolol (Chahine, 2011).
Properties
Molecular Formula |
C22H28NO8 · Na |
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Molecular Weight |
457.5 |
InChI |
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1 |
InChI Key |
OSKYDLRSXKTYLZ-FFRFXZDKSA-M |
SMILES |
CC(C)NCC(O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](C([O-])=O)O1)COC2=CC=CC3=C2C=CC=C3.[Na+] |
Synonyms |
β-D-glucopyranosiduronic acid, 1-[[(1-methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl, monosodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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